4-Chloropentylbenzene

Description

BenchChem offers high-quality 4-Chloropentylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloropentylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

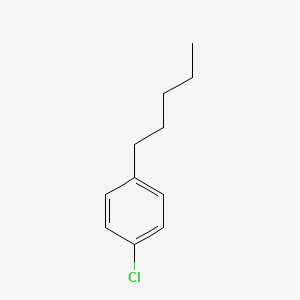

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-pentylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRIKJSAAYMDPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048206 | |

| Record name | 4-Chloropentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79098-20-7 | |

| Record name | 4-Chloropentylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079098207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloropentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 79098-20-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROPENTYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8V4CEB5PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloropentylbenzene: Synthesis, Characterization, and Potential Applications

Abstract

4-Chloropentylbenzene is a halogenated alkylbenzene, a class of organic compounds that serves as a crucial structural motif in medicinal chemistry and materials science. The incorporation of a chlorine atom onto an alkyl chain attached to a phenyl group offers a unique combination of lipophilicity and a reactive handle for further chemical modification. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the synthesis, purification, structural validation, and potential applications of 4-Chloropentylbenzene. We present a robust, two-step synthetic pathway commencing with a Friedel-Crafts acylation, followed by a Clemmensen reduction. Detailed, self-validating protocols are provided, emphasizing the mechanistic rationale behind experimental choices. Furthermore, this document outlines a complete analytical workflow for structural confirmation and purity assessment, and explores the prospective utility of 4-Chloropentylbenzene as a scaffold in the development of novel therapeutic agents, leveraging the established role of organochlorine compounds in enhancing pharmacokinetic and pharmacodynamic properties.

Section 1: Core Molecular Identity and Physicochemical Profile

4-Chloropentylbenzene, with the IUPAC name (4-chloropentyl)benzene, is an aromatic hydrocarbon substituted with a five-carbon alkyl chain wherein a chlorine atom is located at the C4 position of the chain. This specific substitution pattern distinguishes it from its isomers, such as 1-chloro-4-pentylbenzene, where the chlorine is attached to the benzene ring. It is imperative for researchers to use the correct nomenclature and structural identifiers to avoid ambiguity with such isomers.

The fundamental properties of 4-Chloropentylbenzene are summarized below, based on computational data from authoritative chemical databases.[1]

| Property | Value | Data Source |

| IUPAC Name | (4-chloropentyl)benzene | PubChem[1] |

| Molecular Formula | C₁₁H₁₅Cl | PubChem[1] |

| Molecular Weight | 182.69 g/mol | PubChem[1] |

| CAS Number | 27059-90-1 | PubChem[1] |

| Canonical SMILES | CC(CCCC1=CC=CC=C1)Cl | PubChem[1] |

| Calculated LogP | 4.1 | PubChem[1] |

| Appearance | (Expected) Colorless to pale yellow liquid | N/A |

The calculated LogP value of 4.1 suggests significant lipophilicity, a characteristic that can influence a molecule's ability to cross biological membranes, a key consideration in drug design.

Section 2: A Proposed Synthetic Pathway and Mechanistic Insights

The synthesis of 4-Chloropentylbenzene can be efficiently achieved through a classic two-step sequence that is well-established in organic chemistry for the preparation of alkylbenzenes. This approach ensures high yields and predictability. The overall workflow involves the acylation of benzene to introduce the carbon backbone, followed by the reduction of a ketone to the desired alkane.

Caption: Proposed two-step synthesis of 4-Chloropentylbenzene.

Step 1: Friedel-Crafts Acylation of Benzene

The first step involves the reaction of benzene with 5-chlorovaleryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][3] This reaction forms the intermediate ketone, 5-chloro-1-phenyl-1-pentanone.

Mechanistic Rationale: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. The aluminum chloride catalyst coordinates with the chlorine atom of the acyl chloride, forming a highly electrophilic acylium ion. This ion is then attacked by the nucleophilic π-system of the benzene ring, leading to the formation of a new carbon-carbon bond. A key advantage of acylation over alkylation is that the acyl group is deactivating, which prevents polysubstitution on the aromatic ring. Furthermore, the resulting acylbenzene does not undergo carbocation rearrangements, ensuring a single, predictable product.

Detailed Experimental Protocol:

-

Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a gas outlet (to vent HCl gas to a trap), and a dropping funnel is assembled and flame-dried under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: Benzene (1.2 eq) is added to the flask, followed by anhydrous aluminum chloride (1.1 eq). The mixture is cooled in an ice bath to 0-5 °C.

-

Reaction: 5-Chlorovaleryl chloride (1.0 eq) is dissolved in a small amount of benzene and added dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C. Vigorous evolution of HCl gas will be observed.[4]

-

Completion: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 2-3 hours, then heated to a gentle reflux (around 60°C) for 30 minutes to ensure the reaction goes to completion.[4]

-

Work-up: The reaction mixture is cooled and then carefully poured onto crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex and separates the organic product. The mixture is transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is extracted twice with dichloromethane or diethyl ether.

-

Purification: The combined organic extracts are washed sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 5-chloro-1-phenyl-1-pentanone.

Step 2: Clemmensen Reduction of the Intermediate Ketone

The second step reduces the carbonyl group of the intermediate ketone to a methylene (-CH₂-) group, yielding the final product. The Clemmensen reduction is particularly effective for aryl-alkyl ketones and is performed using zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[5][6]

Mechanistic Rationale: The Clemmensen reduction is a robust method for deoxygenating ketones that are stable to strong acidic conditions.[7] The reaction occurs on the surface of the zinc, and while the exact mechanism is complex and debated, it is thought to involve electron transfer from the metal surface to the protonated carbonyl group. The choice of the Clemmensen reduction is strategic; it is highly efficient for converting acylbenzenes to alkylbenzenes.[5] An alternative, the Wolff-Kishner reduction (using hydrazine and a strong base), would be unsuitable here as the strong basic conditions could lead to elimination or substitution of the alkyl chloride.

Detailed Experimental Protocol:

-

Amalgam Preparation: Zinc amalgam is prepared by stirring zinc granules with a 5% aqueous solution of mercury(II) chloride for 10 minutes. The solution is decanted, and the zinc amalgam is washed with water.

-

Setup: The crude 5-chloro-1-phenyl-1-pentanone from Step 1 is placed in a round-bottom flask with the freshly prepared zinc amalgam.

-

Reaction: Concentrated hydrochloric acid is added, and the mixture is heated to a vigorous reflux with stirring. Additional portions of concentrated HCl are added every hour to maintain a strongly acidic environment. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (typically 4-6 hours), the mixture is cooled. The aqueous layer is decanted, and the remaining inorganic solids are washed with diethyl ether. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate. The solvent is evaporated to yield crude 4-Chloropentylbenzene. Final purification is typically achieved via vacuum distillation or column chromatography.

Section 3: Product Purification and Structural Validation

A self-validating system of orthogonal analytical techniques is essential to confirm the identity and purity of the synthesized 4-Chloropentylbenzene.

Sources

- 1. (4-Chloropentyl)benzene | C11H15Cl | CID 524359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 6. byjus.com [byjus.com]

- 7. Clemmensen Reduction | Reaction Mechanism of Clemmensen Reduction [pw.live]

An In-depth Technical Guide to the Chemical Properties and Synthetic Applications of 4-Chloropentylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloropentylbenzene is a substituted aromatic hydrocarbon with potential applications as a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its structure, featuring a chlorophenyl group coupled with a five-carbon alkyl chain, offers a versatile scaffold for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-chloropentylbenzene, with a focus on providing practical insights and detailed experimental protocols for its preparation and characterization.

Introduction: The Chlorophenylalkane Scaffold in Medicinal Chemistry

Chlorine-containing compounds are ubiquitous in pharmaceuticals, with over 250 FDA-approved drugs featuring this halogen. The incorporation of chlorine can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The chlorophenylalkane motif, in particular, serves as a foundational structure in a variety of therapeutic agents. While direct applications of 4-chloropentylbenzene are not extensively documented, its structure is analogous to fragments of known biologically active molecules, suggesting its potential as a valuable building block in drug discovery programs. Its utility lies in the ability to serve as a precursor for compounds where the pentyl chain can be further functionalized or where the chlorophenyl group is a key pharmacophoric element.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental for its application in synthesis and for quality control.

Core Chemical Properties

The essential physicochemical properties of 4-chloropentylbenzene are summarized in the table below. These properties are critical for predicting its behavior in various solvents and reaction conditions.

| Property | Value | Source |

| IUPAC Name | 1-chloro-4-pentylbenzene | PubChem[3] |

| CAS Number | 79098-20-7 | ChemSrc[2] |

| Molecular Formula | C₁₁H₁₅Cl | PubChem[3] |

| Molecular Weight | 182.69 g/mol | PubChem[3] |

| Boiling Point | 134 °C at 22 mmHg | ChemSrc[2] |

| Density | 0.994 g/cm³ | ChemSrc[2] |

| Flash Point | 100.8 °C | ChemSrc[2] |

| LogP | 4.07270 | ChemSrc[2] |

| Refractive Index | 1.506 | ChemSrc[2] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the chlorophenyl ring, likely as two doublets in the 7.0-7.4 ppm region. The aliphatic protons of the pentyl chain would appear as a series of multiplets between approximately 0.9 and 2.7 ppm, with the benzylic protons being the most downfield of the aliphatic signals.

-

¹³C NMR: The carbon NMR would display distinct signals for the aromatic carbons, with the carbon bearing the chlorine atom being significantly shifted. The five aliphatic carbons would also have characteristic shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations from the aromatic ring (around 3000-3100 cm⁻¹) and the alkyl chain (around 2850-2960 cm⁻¹). Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region. A C-Cl stretching vibration is also expected, typically in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 182. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would result in a characteristic M+2 peak at m/z 184, with about one-third the intensity of the molecular ion peak. Fragmentation would likely involve cleavage of the pentyl chain.

Synthesis of 4-Chloropentylbenzene: A Two-Step Approach

A reliable and scalable synthesis of 4-chloropentylbenzene is crucial for its use as a chemical intermediate. The most logical and well-established route involves a two-step process: Friedel-Crafts acylation of chlorobenzene followed by reduction of the resulting ketone. This method avoids the carbocation rearrangements that can plague Friedel-Crafts alkylation reactions.[3]

Caption: Synthetic workflow for 4-chloropentylbenzene.

Step 1: Friedel-Crafts Acylation to Synthesize 1-(4-chlorophenyl)pentan-1-one

This reaction introduces the five-carbon acyl chain to the chlorobenzene ring, primarily at the para position due to steric hindrance at the ortho positions.

Mechanism: The Lewis acid catalyst, aluminum chloride (AlCl₃), abstracts the chloride from valeryl chloride to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich chlorobenzene ring. Subsequent deprotonation re-establishes aromaticity and regenerates the catalyst.

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol:

-

Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet to a trap for HCl gas.

-

Reagents: In the flask, place anhydrous aluminum chloride (1.2 equivalents) and chlorobenzene (used as both reactant and solvent, ~5 equivalents).

-

Addition: Cool the mixture in an ice bath. Add valeryl chloride (1 equivalent) dropwise from the dropping funnel with vigorous stirring.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 70 °C for one hour.[4]

-

Workup: Cool the reaction mixture and pour it slowly onto crushed ice containing concentrated hydrochloric acid.[4] Separate the organic layer.

-

Purification: Wash the organic layer sequentially with 2N HCl, water, 2N Na₂CO₃ solution, and finally with water.[4] Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product, 1-(4-chlorophenyl)pentan-1-one (also known as 4'-chloro valerophenone), can be purified by vacuum distillation.[4]

Properties of 1-(4-chlorophenyl)pentan-1-one:

| Property | Value | Source |

| CAS Number | 25017-08-7 | Crysdot LLC |

| Molecular Formula | C₁₁H₁₃ClO | Crysdot LLC |

| Molecular Weight | 196.67 g/mol | Crysdot LLC |

| Melting Point | 29-33 °C | Crysdot LLC |

| Boiling Point | 287.6 °C at 760 mmHg | Crysdot LLC |

Step 2: Reduction of the Ketone to 4-Chloropentylbenzene

The carbonyl group of the intermediate ketone must be reduced to a methylene (-CH₂-) group to yield the final product. Two classical methods are suitable for this transformation: the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions). The choice depends on the presence of other functional groups in the molecule that might be sensitive to acid or base.

Option A: Clemmensen Reduction

This method is particularly effective for aryl-alkyl ketones and is performed under strongly acidic conditions.[5][6]

Mechanism: The precise mechanism is complex and not fully understood, but it is believed to involve a series of single-electron transfers on the surface of the zinc, leading to the formation of zinc-bound intermediates that are subsequently protonated and reduced.[7]

Experimental Protocol (General):

-

Amalgam Preparation: Prepare zinc amalgam by stirring zinc powder with a solution of mercury(II) chloride.

-

Reaction: Add the amalgamated zinc to a flask containing concentrated hydrochloric acid, toluene (as a co-solvent), and the ketone, 1-(4-chlorophenyl)pentan-1-one (1 equivalent).

-

Reflux: Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Workup: After cooling, separate the organic layer. Neutralize any remaining acid carefully.

-

Purification: Wash the organic layer with water, dry over a suitable drying agent, and purify by distillation.

Option B: Wolff-Kishner Reduction

This reduction is performed under basic conditions, making it suitable for substrates that are sensitive to strong acids.[3][8]

Mechanism: The reaction begins with the formation of a hydrazone from the ketone and hydrazine.[8] A strong base then deprotonates the hydrazone, which, upon heating, collapses to release nitrogen gas (a thermodynamically favorable process) and form a carbanion.[8] This carbanion is then protonated by the solvent to give the final alkane product.

Experimental Protocol (Huang-Minlon Modification):

-

Setup: In a flask equipped with a reflux condenser, combine 1-(4-chlorophenyl)pentan-1-one (1 equivalent), hydrazine hydrate (excess), and a high-boiling solvent like diethylene glycol.

-

Hydrazone Formation: Add a strong base, such as potassium hydroxide (several equivalents).

-

Reaction: Heat the mixture to reflux to form the hydrazone. Then, arrange the apparatus for distillation to remove water and excess hydrazine.

-

Reduction: Once the water is removed, the temperature will rise (to ~200 °C), driving the decomposition of the hydrazone to the final product.[9]

-

Workup and Purification: After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ether or toluene). Wash the organic extracts, dry, and purify by distillation.

Applications in Drug Development

While 4-chloropentylbenzene is not an active pharmaceutical ingredient itself, its structural motif is relevant to medicinal chemistry. It serves as a lipophilic, substituted aromatic building block. The presence of chlorine can enhance membrane permeability and introduce favorable interactions within protein binding pockets.

The "chlorophenylalkyl" moiety is found in a range of drugs. For instance, the structure of the antipsychotic drug Haloperidol contains a 4-chlorophenyl group attached to a carbon backbone.[10] While the linkage and overall structure are different, it highlights the utility of the chlorophenyl group in CNS-active agents.

More directly, alkylated phenyl groups are central to the structure of non-steroidal anti-inflammatory drugs (NSAIDs) like Fenoprofen.[11][12] Although Fenoprofen has a phenoxy group instead of a chloro group, the general principle of using a substituted phenylalkanoic acid derivative is a common strategy in drug design. 4-Chloropentylbenzene could be a starting point for the synthesis of novel NSAID candidates or other biologically active molecules through further functionalization of the pentyl chain or modification of the aromatic ring.

Safety and Handling

As a chlorinated aromatic hydrocarbon, 4-chloropentylbenzene should be handled with appropriate care in a laboratory setting.

-

Hazard Identification: The compound is classified as causing skin and eye irritation, and may cause respiratory irritation.[3]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

4-Chloropentylbenzene is a valuable, synthetically accessible chemical intermediate. Its preparation via a two-step sequence of Friedel-Crafts acylation followed by ketone reduction is a robust and well-understood process, offering a reliable route to this compound. While its direct application in drug development is not yet established, its structural features—a lipophilic alkyl chain and a metabolically stable chlorophenyl group—make it a promising scaffold for the synthesis of novel compounds with potential biological activity. This guide provides the foundational chemical knowledge and practical synthetic protocols necessary for researchers to effectively utilize 4-chloropentylbenzene in their discovery and development programs.

References

-

PubChem. (n.d.). 4-Chloropentylbenzene. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2026, January 7). A GREEN, LARGE SCALE SYNTHESIS OF FENOPROFEN CALCIUM DIHYDRATE WITH SIMPLE CALCIUM (II) CARBONATE AND WATER. Retrieved January 23, 2026, from [Link]

-

Crysdot LLC. (n.d.). 1-(4-Chlorophenyl)pentan-1-one. Retrieved January 23, 2026, from [Link]

-

Raval, J. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 133-169. Retrieved January 23, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of 4-chloro-valerophenone. Retrieved January 23, 2026, from [Link]

-

Ma, S., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 133-169. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 1-(4-Chlorophenyl)-4-methylpentan-1-one. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 4-Chloro-beta-(4-chlorophenyl)benzeneethanol. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Banerjee, A. K., et al. (2024). The Clemmensen Reduction. Organic & Medicinal Chem IJ, 13(4). Retrieved January 23, 2026, from [Link]

-

ChemSrc. (n.d.). 4-chloropentylbenzene. Retrieved January 23, 2026, from [Link]

-

Gpatindia. (2020, July 2). FENOPROFEN Synthesis, SAR, MCQ,Structure, Chemical Properties and Therapeutic Uses. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2025, August 6). Convenient preparation of (S)-fenoprofen by biocatalysed irreversible esterification. Retrieved January 23, 2026, from [Link]

-

Juniper Publishers. (2024, April 16). The Clemmensen Reduction. Retrieved January 23, 2026, from [Link]

-

Patsnap. (2025, July 24). Carbonyl Chemistry in Drug Design: Emerging Trends. Retrieved January 23, 2026, from [Link]

-

Ashenhurst, J. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. Retrieved January 23, 2026, from [Link]

-

MDPI. (n.d.). Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. Retrieved January 23, 2026, from [Link]

-

Lumen Learning. (n.d.). 21.6. Wolff-Kishner reduction. Organic Chemistry II. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). Fenoprofen. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Wikipedia. (n.d.). Haloperidol. Retrieved January 23, 2026, from [Link]

-

MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 23, 2026, from [Link]

-

Wikipedia. (n.d.). Clemmensen reduction. Retrieved January 23, 2026, from [Link]

-

NIST. (n.d.). Ethanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. Retrieved January 23, 2026, from [Link]

-

NROChemistry. (n.d.). Wolff-Kishner Reduction: Mechanism & Examples. Retrieved January 23, 2026, from [Link]

-

PubChemLite. (n.d.). 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone. Retrieved January 23, 2026, from [Link]

-

PubMed Central. (2020, September 15). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Retrieved January 23, 2026, from [Link]

-

L.S. College, Muzaffarpur. (2020, September 24). Wolff–Kishner reduction. Retrieved January 23, 2026, from [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 6. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. eurochlor.org [eurochlor.org]

- 11. FENOPROFEN Synthesis, SAR, MCQ,Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Chloropentylbenzene for Advanced Research

Introduction

4-Chloropentylbenzene, systematically named 1-chloro-4-pentylbenzene, is an aromatic compound featuring a pentyl group and a chlorine atom attached to a benzene ring at the para position. Halogenated organic compounds are of significant interest in the pharmaceutical industry, as the inclusion of halogens can modulate a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The alkyl chain, in turn, can influence the compound's interaction with hydrophobic pockets in proteins. This guide offers a detailed exploration of 1-chloro-4-pentylbenzene, providing a foundation for its application in synthetic and medicinal chemistry.

Molecular Structure and Physicochemical Properties

The molecular structure of 1-chloro-4-pentylbenzene consists of a benzene ring substituted with a chlorine atom and a straight-chain pentyl group. The para-substitution pattern is key to its geometry and electronic properties.

Caption: 2D representation of the 1-chloro-4-pentylbenzene molecular structure.

The key physicochemical properties of 1-chloro-4-pentylbenzene are summarized in the table below, based on data from various chemical databases.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅Cl | PubChem[2] |

| Molecular Weight | 182.69 g/mol | PubChem[2] |

| CAS Number | 79098-20-7 | PubChem[2] |

| Appearance | Not specified (likely a liquid) | |

| Boiling Point | Not specified | |

| LogP (octanol/water) | 4.0727 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Hydrogen Bond Acceptors | 0 | ChemScene[1] |

| Rotatable Bonds | 4 | ChemScene[1] |

Synthesis of 1-Chloro-4-pentylbenzene

A robust and logical synthetic route to 1-chloro-4-pentylbenzene involves a two-step process: a Friedel-Crafts acylation followed by a reduction of the resulting ketone. This approach is advantageous as it avoids the carbocation rearrangements often encountered in direct Friedel-Crafts alkylations.[3]

Synthetic Workflow

Caption: Synthetic pathway for 1-chloro-4-pentylbenzene.

Part 1: Friedel-Crafts Acylation of Chlorobenzene

The first step is the acylation of chlorobenzene with valeryl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The acyl group is directed primarily to the para position due to the ortho,para-directing nature of the chlorine substituent and steric hindrance at the ortho position.[4]

Reaction Mechanism: The Lewis acid catalyst abstracts the chloride from valeryl chloride to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich benzene ring of chlorobenzene. Subsequent deprotonation restores aromaticity, yielding the ketone.[4]

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.1 equivalents) and a dry, non-polar solvent such as dichloromethane. The suspension is cooled to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Valeryl chloride (1.0 equivalent) is added dropwise to the stirred suspension.

-

Addition of Chlorobenzene: Chlorobenzene (1.5 equivalents) is then added dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is carefully poured onto crushed ice with concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude 1-(4-chlorophenyl)pentan-1-one is purified by vacuum distillation or column chromatography.

Part 2: Reduction of 1-(4-chlorophenyl)pentan-1-one

The carbonyl group of the synthesized ketone is then reduced to a methylene group to yield the final product. Two common methods for this transformation are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).[5][6] The choice between these methods depends on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions.

Clemmensen Reduction Protocol:

-

Amalgam Preparation: Zinc amalgam is prepared by stirring zinc powder with a solution of mercury(II) chloride in water.

-

Reaction: The 1-(4-chlorophenyl)pentan-1-one is added to a flask containing the zinc amalgam, concentrated hydrochloric acid, and a water-immiscible organic solvent like toluene.

-

Reflux: The mixture is heated to reflux with vigorous stirring for several hours. Additional portions of hydrochloric acid may be added during the reaction.

-

Work-up: After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is evaporated, and the resulting 1-chloro-4-pentylbenzene is purified by vacuum distillation.[7]

Spectroscopic Characterization

The structure of 1-chloro-4-pentylbenzene can be confirmed by various spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (two doublets in the aromatic region, indicative of para-substitution), the benzylic protons (a triplet), and the protons of the pentyl chain (multiplets).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule, including the two substituted and two unsubstituted aromatic carbons, and the five carbons of the pentyl chain.[2][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 1-chloro-4-pentylbenzene will exhibit a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.[9] Common fragmentation patterns would involve cleavage of the pentyl chain.[10]

Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to identify the functional groups present in the molecule. The IR spectrum of 1-chloro-4-pentylbenzene will show characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl chain, C=C stretching of the aromatic ring, and C-Cl stretching.[2]

Applications in Drug Development

While there are no prominent drugs that specifically contain the 1-chloro-4-pentylbenzene moiety, its structural features make it a valuable building block in medicinal chemistry.[11]

-

Lipophilicity and Membrane Permeability: The pentyl group significantly increases the lipophilicity of the molecule (LogP ≈ 4.7), which can enhance its ability to cross cell membranes. This is a crucial factor in determining the bioavailability of a drug.

-

Metabolic Stability: The presence of the chlorine atom can block sites of metabolic oxidation on the benzene ring, thereby increasing the metabolic stability and half-life of a drug candidate.[1]

-

Hydrophobic Interactions: The alkyl chain can engage in hydrophobic interactions with receptor binding pockets, potentially increasing the potency and selectivity of a drug.

-

Scaffold for Further Functionalization: 1-Chloro-4-pentylbenzene can serve as a starting material for the synthesis of more complex molecules. The chlorine atom can be replaced through various cross-coupling reactions, and the pentyl chain can be functionalized to introduce other groups.

Safety and Handling

1-Chloro-4-pentylbenzene is classified as an irritant. It is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

1-Chloro-4-pentylbenzene is a halogenated aromatic hydrocarbon with properties that make it an interesting scaffold for chemical synthesis and drug discovery. Its synthesis can be reliably achieved through a two-step process involving Friedel-Crafts acylation and subsequent reduction. The combination of a lipophilic alkyl chain and a metabolically blocking chlorine atom provides a foundation for the design of new bioactive molecules. Further research into the biological activities of derivatives of 1-chloro-4-pentylbenzene could lead to the discovery of novel therapeutic agents.

References

-

Automated Topology Builder (ATB) and Repository. 1-Chloro-4-pentylbenzene. [Link]

-

PubChem. 4-Chloropentylbenzene. National Center for Biotechnology Information. [Link]

-

NROChemistry. Clemmensen Reduction: Mechanism & Examples. [Link]

-

MDPI. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Bearing Carbazole Moiety as Potent α-glucosidase Inhibitors. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Lumen Learning. 16.2 Preparation of alkylbenzenes | Organic Chemistry II. [Link]

- Google Patents.

-

Juniper Publishers. The Clemmensen Reduction. [Link]

-

MDPI. Synthesis and Biological Evaluation of Novel Bufalin Derivatives. [Link]

-

National Center for Biotechnology Information. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. [Link]

-

NIST WebBook. Benzene, 1-chloro-4-methyl-. [Link]

-

Wiley Online Library. The Clemmensen Reduction. [Link]

-

YouTube. Fragmentation in Mass Spectrometry. [Link]

-

MDPI. Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]

-

MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]

- Google Patents.

- Google Patents. EP0534412B1 - Process for the production of 4-chloro-trichloro-methyl benzene.

-

Technology Networks. A New Way of Creating the Building Blocks of Drugs. [Link]

- Google Patents.

-

The Royal Society of Chemistry. Supporting Information for - .... [Link]

-

chemrevise. 3.15 NMR spectroscopy. [Link]

-

ResearchGate. (PDF) Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

- Google Patents. US2745885A - 1-chloro-1, 2, 3, 4, 4-pentafluoro-1, 3-butadiene.

-

YouTube. Experiment 14: Friedel-Crafts Acylation. [Link]

-

ResearchGate. Fig. 1 The FT-IR spectrum of pristine 1,10-phenanthroline (a) and [PhBs.... [Link]

-

Juniper Publishers. The Clemmensen Reduction. [Link]

-

PrepChem.com. Synthesis of 1-chloro-4-methylsulfonyl benzene. [Link]

-

YouTube. MS fragmentation patterns. [Link]

-

NIST WebBook. Benzene, 1-chloro-4-nitro-. [Link]

-

YouTube. Clemmensen Reduction. [Link]

-

American Chemical Society. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the .... [Link]

-

ResearchGate. Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]

-

MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

-

The Royal Society of Chemistry. High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting .... [Link]cp42456a.pdf)

Sources

- 1. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Chloropentylbenzene | C11H15Cl | CID 2757748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. Clemmensen Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. 1-Chloro-4-pentylbenzene | C11H15Cl | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. technologynetworks.com [technologynetworks.com]

An In-Depth Technical Guide to 4-Chloropentylbenzene for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloropentylbenzene, a halogenated alkylbenzene of interest to researchers, scientists, and professionals in the field of drug development. This document delves into its chemical identity, synthesis, potential applications, and safety considerations, offering field-proven insights and detailed methodologies.

Chemical Identity and Properties

4-Chloropentylbenzene is an organic compound featuring a benzene ring substituted with a pentyl group, which in turn is chlorinated at the fourth position of the alkyl chain. While two CAS numbers, 79098-20-7 and 27059-90-1 , are associated with this compound and often used interchangeably, it is crucial for researchers to verify the specific isomer and purity provided by their supplier.[1][2] For the purpose of this guide, we will refer to the structure where the chlorine atom is on the pentyl chain.

Below is a table summarizing the key chemical and physical properties of 4-Chloropentylbenzene.

| Property | Value | Source |

| IUPAC Name | 1-chloro-4-phenylpentane | PubChem[1] |

| Molecular Formula | C₁₁H₁₅Cl | PubChem[1] |

| Molecular Weight | 182.69 g/mol | PubChem[1] |

| CAS Number | 79098-20-7, 27059-90-1 | PubChem[1][2] |

| Density | 0.994 g/cm³ | ChemSrc[2] |

| Boiling Point | 134 °C at 22 mmHg | ChemSrc[2] |

| Flash Point | 100.8 °C | ChemSrc[2] |

| LogP | 4.07 | ChemSrc[2] |

Synthesis of 4-Chloropentylbenzene: A Step-by-Step Protocol

The synthesis of 4-Chloropentylbenzene can be effectively achieved through a two-step process involving a Friedel-Crafts acylation followed by a Clemmensen reduction. This method provides a reliable route to obtaining the desired alkylbenzene with good yield and purity. A similar strategy has been successfully employed for the synthesis of (4-Chlorobutyl)benzene.[3]

Step 1: Friedel-Crafts Acylation of Benzene with 5-Chlorovaleroyl Chloride

The initial step involves the electrophilic aromatic substitution of benzene with 5-chlorovaleroyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 5-chloro-1-phenylpentan-1-one.

Reaction:

Experimental Protocol:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl gas into a trap.

-

Reagent Preparation: In a dry environment, suspend anhydrous aluminum chloride (1.1 equivalents) in an excess of dry benzene, which serves as both the reactant and the solvent.

-

Reaction Execution: Cool the suspension in an ice bath to 0-5 °C. Add 5-chlorovaleroyl chloride (1 equivalent) dropwise from the dropping funnel to the stirred suspension.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours to ensure complete reaction.

-

Work-up: Cool the reaction mixture and pour it cautiously onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with a suitable solvent like dichloromethane. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-chloro-1-phenylpentan-1-one. The product can be further purified by vacuum distillation.

Step 2: Clemmensen Reduction of 5-Chloro-1-phenylpentan-1-one

The second step involves the reduction of the carbonyl group of the ketone intermediate to a methylene group, yielding 4-Chloropentylbenzene. The Clemmensen reduction is particularly effective for this transformation.

Reaction:

Experimental Protocol:

-

Amalgamated Zinc Preparation: Prepare amalgamated zinc by stirring zinc granules with a dilute solution of mercuric chloride for a few minutes, then decanting the solution and washing the zinc with water.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, and toluene.

-

Reduction: Add the 5-chloro-1-phenylpentan-1-one from the previous step to the flask. Heat the mixture to reflux with vigorous stirring for 4-6 hours.

-

Work-up and Purification: After cooling, separate the organic layer. Extract the aqueous layer with toluene. Combine the organic extracts, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The final product, 4-Chloropentylbenzene, can be purified by vacuum distillation.

Applications in Medicinal Chemistry and Drug Development

Chlorinated organic compounds play a significant role in pharmaceuticals, with many approved drugs containing at least one chlorine atom. The presence of chlorine can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. While specific applications of 4-Chloropentylbenzene in drug development are not extensively documented in publicly available literature, its structure as a functionalized alkylbenzene makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic activities.

Derivatives of similar chlorinated aromatic compounds have been investigated for a range of pharmacological activities, including antimicrobial and anticancer properties. The 4-chloropentylphenyl moiety can serve as a scaffold for the development of new chemical entities that may interact with various biological pathways. For instance, benzene sulfonamide derivatives have shown promise as anti-hepatic fibrosis agents.[4] The lipophilic nature of the pentylbenzene group combined with the reactive chloro-functional handle allows for its incorporation into diverse molecular architectures to explore structure-activity relationships.

Spectroscopic Characterization

Detailed spectroscopic data is essential for the unambiguous identification and purity assessment of 4-Chloropentylbenzene.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Chloropentylbenzene is expected to show characteristic signals for the aromatic protons of the benzene ring and the aliphatic protons of the pentyl chain. The aromatic protons would likely appear as a multiplet in the range of δ 7.1-7.3 ppm. The protons on the carbon bearing the chlorine atom would be deshielded and appear as a multiplet around δ 3.4-3.6 ppm. The remaining methylene and methyl protons of the pentyl chain would resonate at higher fields.[5]

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide further structural confirmation. The aromatic carbons would resonate in the typical downfield region for benzene derivatives. The carbon atom attached to the chlorine would be shifted downfield compared to the other aliphatic carbons due to the electronegativity of the chlorine atom.

Mass Spectrometry: The mass spectrum of 4-Chloropentylbenzene would exhibit a molecular ion peak corresponding to its molecular weight. A characteristic feature would be the presence of an M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). Fragmentation patterns would likely involve cleavage of the C-Cl bond and fragmentation of the alkyl chain. The tropylium ion at m/z 91 is a common fragment for alkylbenzenes.[6]

Safety, Handling, and Disposal

As a halogenated organic compound, 4-Chloropentylbenzene requires careful handling in a laboratory setting.

Hazard Identification: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-Chloropentylbenzene is classified as a substance that causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[8]

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of as hazardous waste in accordance with local, state, and federal regulations.

-

Halogenated organic waste should be collected in a designated, properly labeled, and sealed container. Do not mix with non-halogenated waste.

Conclusion

4-Chloropentylbenzene is a valuable chemical intermediate with potential applications in the synthesis of novel compounds for drug discovery and materials science. Its synthesis via a two-step Friedel-Crafts acylation and subsequent reduction is a robust and scalable method. While its specific biological activities are not yet widely reported, its structural features suggest it as a promising building block for the development of new therapeutic agents. Proper handling and disposal procedures are essential when working with this and other halogenated organic compounds. Further research into the pharmacological properties of 4-Chloropentylbenzene derivatives is warranted to fully explore its potential in medicinal chemistry.

References

-

PubChem. (4-Chloropentyl)benzene. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Chloropentylbenzene. National Center for Biotechnology Information. [Link]

-

Chemsrc. 4-chloropentylbenzene | CAS#:79098-20-7. [Link]

-

Journal of Young Pharmacists. Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. [Link]

-

CORE. Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). [Link]

-

Carl ROTH. Safety Data Sheet: Chlorobenzene. [Link]

-

PubMed. Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. [Link]

Sources

- 1. (4-Chloropentyl)benzene | C11H15Cl | CID 524359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-chloropentylbenzene | CAS#:79098-20-7 | Chemsrc [chemsrc.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (4-Chloropentyl)benzene|Supplier [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Chloropentylbenzene | C11H15Cl | CID 2757748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. carlroth.com [carlroth.com]

The Versatile Synthon: A Comprehensive Technical Guide to 1-Chloro-4-phenylpentane

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block

In the landscape of synthetic organic chemistry, the strategic importance of versatile building blocks cannot be overstated. Among these, functionalized alkylbenzenes serve as crucial intermediates in the construction of complex molecular architectures, particularly within the realms of medicinal chemistry and materials science. This guide provides an in-depth technical overview of 1-chloro-4-phenylpentane , a compound whose structural features offer a unique combination of reactivity and stability, making it a valuable synthon for a variety of applications. We will delve into its precise nomenclature, explore robust synthetic methodologies, detail its physicochemical properties, and discuss its applications, with a focus on providing actionable insights for laboratory and developmental work.

I. Nomenclature and Structural Elucidation

The systematic naming of organic compounds is governed by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). For the compound commonly referred to as (4-Chloropentyl)benzene, the precise IUPAC name is 1-chloro-4-phenylpentane .

This nomenclature arises from the prioritization of the longest carbon chain that contains the principal functional group. In this case, the pentane chain is the parent alkane. The chlorine atom and the phenyl group are treated as substituents. The numbering of the pentane chain begins from the end that gives the chloro substituent the lowest possible locant, which is position 1. Consequently, the phenyl group is located at position 4.

It is a common convention to name the benzene ring as the parent when the attached alkyl chain is short or simple. However, when the alkyl chain is longer (generally six or more carbons) or contains a principal functional group, the alkyl chain is designated as the parent.[1]

II. Synthesis of 1-Chloro-4-phenylpentane: A Tale of Two Strategies

The synthesis of 1-chloro-4-phenylpentane can be efficiently achieved through a couple of well-established synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.

A. Strategy 1: Friedel-Crafts Acylation Followed by Clemmensen Reduction

This two-step approach is a classic and reliable method for the preparation of alkylbenzenes from benzene and an appropriate acyl chloride.[2]

Step 1: Friedel-Crafts Acylation of Benzene with 4-Chlorovaleryl Chloride

The initial step involves the electrophilic aromatic substitution of benzene with 4-chlorovaleryl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The reaction proceeds through the formation of an acylium ion, which then attacks the benzene ring to form 4-chloro-1-phenyl-1-pentanone.

Step 2: Clemmensen Reduction of 4-Chloro-1-phenyl-1-pentanone

The subsequent step involves the reduction of the ketone functionality to a methylene group. The Clemmensen reduction, which employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid, is particularly effective for this transformation. This reaction converts the carbonyl group into a CH₂ group, yielding the final product, 1-chloro-4-phenylpentane.

Experimental Protocol: Friedel-Crafts Acylation and Clemmensen Reduction

Materials:

-

Benzene (anhydrous)

-

4-Chlorovaleryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane (anhydrous)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

Part 1: Friedel-Crafts Acylation

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add 4-chlorovaleryl chloride (1.0 eq) to the dropping funnel and add it dropwise to the stirred suspension over 30 minutes.

-

After the addition is complete, add anhydrous benzene (1.5 eq) dropwise via the dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude 4-chloro-1-phenyl-1-pentanone, which can be purified by column chromatography or used directly in the next step.

Part 2: Clemmensen Reduction

-

In a round-bottom flask equipped with a reflux condenser, add the crude 4-chloro-1-phenyl-1-pentanone (1.0 eq) and a sufficient amount of amalgamated zinc.

-

Add concentrated hydrochloric acid and heat the mixture to reflux with vigorous stirring for 8-12 hours.

-

After cooling to room temperature, extract the mixture with diethyl ether.

-

Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

-

The crude 1-chloro-4-phenylpentane can be purified by vacuum distillation.

Caption: Friedel-Crafts Acylation followed by Clemmensen Reduction.

B. Strategy 2: Friedel-Crafts Alkylation of Benzene with 1,4-Dichloropentane

A more direct approach involves the Friedel-Crafts alkylation of benzene with 1,4-dichloropentane. In this reaction, a Lewis acid catalyst promotes the formation of a carbocation from 1,4-dichloropentane, which then undergoes electrophilic substitution onto the benzene ring. Careful control of reaction conditions is crucial to favor monosubstitution and minimize the formation of dialkylated byproducts.

Experimental Protocol: Friedel-Crafts Alkylation

Materials:

-

Benzene (anhydrous)

-

1,4-Dichloropentane

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (0.3 eq) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C.

-

A mixture of anhydrous benzene (3.0 eq) and 1,4-dichloropentane (1.0 eq) is added dropwise to the stirred suspension over 1 hour.

-

After the addition, the reaction mixture is stirred at room temperature for 12-18 hours. The progress is monitored by GC-MS.

-

The reaction is quenched by the slow addition of water, followed by dilute HCl.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to afford 1-chloro-4-phenylpentane.

Caption: Direct Friedel-Crafts Alkylation of Benzene.

III. Physicochemical Properties

Understanding the physicochemical properties of 1-chloro-4-phenylpentane is essential for its handling, purification, and application in subsequent reactions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅Cl | - |

| Molecular Weight | 182.69 g/mol | - |

| Appearance | Colorless liquid (predicted) | - |

| Boiling Point | 134 °C at 22 mmHg | [3] |

| Density | 0.994 g/cm³ (predicted) | [3] |

| Refractive Index | Not available | - |

| Solubility | Insoluble in water; Soluble in common organic solvents | [4] |

Note: Experimental data for this specific compound is limited. Some values are for the related compound 1-chloro-4-phenylbutane or are predicted.

IV. Applications in Research and Development

The utility of 1-chloro-4-phenylpentane lies in its bifunctional nature. The chloroalkane moiety provides a reactive handle for nucleophilic substitution reactions, while the phenyl group can be further functionalized through electrophilic aromatic substitution or serve as a core structural element.

A. Medicinal Chemistry

In drug discovery, the introduction of alkylbenzene fragments can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[5] The pentylphenyl group can enhance lipophilicity, which may improve membrane permeability and oral bioavailability. The terminal chloride offers a convenient point for the attachment of various pharmacophores or for the construction of heterocyclic systems. This makes 1-chloro-4-phenylpentane a valuable starting material for the synthesis of novel therapeutic agents. For instance, functionalized alkylbenzenes are key components in the development of certain anticancer and antimicrobial drugs.[6]

B. Materials Science

In the field of materials science, alkylbenzenes are precursors to linear alkylbenzene sulfonates (LAS), which are widely used as surfactants in detergents. While 1-chloro-4-phenylpentane itself is not a direct precursor for this large-scale application, its derivatives with specific functionalities could be explored for the synthesis of specialty polymers and functional materials. The presence of the reactive chlorine atom allows for its incorporation into polymer backbones or as a pendant group, potentially imparting unique properties to the resulting material.

V. Safety and Handling

As with all chlorinated hydrocarbons, proper safety precautions must be observed when handling 1-chloro-4-phenylpentane.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.[7]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly closed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Chlorinated organic waste should be segregated for proper disposal.

VI. Conclusion

1-Chloro-4-phenylpentane is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation, coupled with the dual reactivity of its chloroalkane and phenyl moieties, makes it an attractive building block for the synthesis of a wide range of target molecules in both academic and industrial research. A thorough understanding of its synthesis, properties, and handling is paramount for its effective and safe utilization in the laboratory.

References

-

ChemSrc. 4-chloropentylbenzene | CAS#:79098-20-7. [Link]

-

ChemBK. 1-Chloro-4-phenylbutane. [Link]

- Bailey N. (2025). The Role of Alkyl Groups in Organic Chemistry and Drug Design. J Anal Bioanal Tech 16: 735.

-

PubChem. 1-Chloro-5-phenylpentane. [Link]

-

LookChem. Cas 57501-29-8,4-chloro-4-phenyl-pent-1-ene. [Link]

-

Patsnap Eureka. How Alkyls Influence Medicinal Chemistry Developments?. [Link]

-

Euro Chlor. Guidance on Storage and Handling of Chlorinated Solvents. [Link]

-

Chemistry Steps. Naming Aromatic Compounds. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

ResearchGate. Refractive index of 1-chlorononane. [Link]

-

PubChem. 1-Chloro-4,4-difluoropentane. [Link]

-

ChemSrc. 4-chloro-4-methylpent-1-ene | CAS#:53875-83-5. [Link]

-

Stenutz. 1-chloro-4-methylpentane. [Link]

-

Nine Chongqing Chemdad Co., Ltd. 1-CHLORO-4-PHENYLBUTANE. [Link]

-

Wikipedia. Alkylbenzene. [Link]

Sources

- 1. A11753.03 [thermofisher.com]

- 2. dept.harpercollege.edu [dept.harpercollege.edu]

- 3. 1-CHLORO-4-PHENYLBUTANE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. chembk.com [chembk.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. 1-Chloro-4-methylpentane | C6H13Cl | CID 523764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN103539630A - Preparation method of 1-chloro-4-phenyl butane - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of Chloropentylbenzene Isomers

Abstract: This technical guide provides a comprehensive analysis of the physical properties of chloropentylbenzene isomers. Recognizing the nomenclature ambiguity inherent in a term like "4-Chloropentylbenzene," this paper delineates between isomers with chlorine substitution on the alkyl chain versus the aromatic ring. The primary focus is placed on 1-chloro-4-pentylbenzene, the para-substituted isomer, for which experimental data is available, while also presenting computed data for related structures to offer a comparative landscape. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational data and the causal reasoning behind experimental methodologies for property determination.

Introduction and Nomenclature Clarification

The name "4-Chloropentylbenzene" is structurally ambiguous and can refer to at least two distinct chemical entities. The position of the chloro-substituent dictates the molecule's chemical and physical behavior, making precise identification critical for research and development.

-

(4-Chloropentyl)benzene: In this isomer, the chlorine atom is substituted on the fourth carbon of the pentyl side chain. Its synthesis and stability can be challenging, often making it less common in standard applications.

-

1-Chloro-4-pentylbenzene: Here, the chlorine atom is attached to the para-position (position 4) of the benzene ring, relative to the pentyl group. This aryl halide is generally more stable and its synthesis is more conventional, making it a more probable candidate for applications in fields like drug development.[1][2]

This guide will primarily focus on 1-chloro-4-pentylbenzene due to the availability of experimental data. A comparative overview with other isomers, including (4-Chloropentyl)benzene, will be provided to illustrate the impact of substituent placement on physical properties.

Caption: Logical flow clarifying the structural ambiguity of the topic.

Core Physical Properties of Chloropentylbenzene Isomers

The physical properties of a molecule are foundational to its application, influencing its solubility, reactivity, and bioavailability. The following table summarizes key physical data for 1-chloro-4-pentylbenzene and the computationally predicted data for its isomers.

| Property | 1-Chloro-4-pentylbenzene | (4-Chloropentyl)benzene | 1-Chloro-2-pentylbenzene | 1-Chloro-3-pentylbenzene |

| CAS Number | 79098-20-7[1] | 27059-90-1[3] | 19008351[4] | 19007994[5] |

| Molecular Formula | C₁₁H₁₅Cl[1][3] | C₁₁H₁₅Cl[1][3] | C₁₁H₁₅Cl[4] | C₁₁H₁₅Cl[5] |

| Molecular Weight | 182.69 g/mol [1][3] | 182.69 g/mol [3] | 182.69 g/mol [4] | 182.69 g/mol [5] |

| Boiling Point | 134°C @ 22 mmHg[1] | 241.6 °C (Predicted)[6] | (Predicted Data Unavailable) | (Predicted Data Unavailable) |

| Density | 0.994 g/cm³[1] | (Predicted Data Unavailable) | (Predicted Data Unavailable) | (Predicted Data Unavailable) |

| Refractive Index | 1.506[1] | (Predicted Data Unavailable) | (Predicted Data Unavailable) | (Predicted Data Unavailable) |

| Melting Point | (Not Available) | -18.08 °C (Predicted)[6] | (Not Available) | (Not Available) |

| LogP (Octanol/Water) | 4.7 (Computed)[2] | 3.637 (Predicted)[6] | 5.0 (Computed)[4] | 5.3 (Computed)[5] |

Note: "Predicted" or "Computed" values are derived from computational models and have not been experimentally verified. They are useful for estimation and comparison but should be treated with caution.

Experimental Methodologies for Property Determination

The trustworthiness of physical property data hinges on the robustness of the experimental methods used for their determination. Below are standard, self-validating protocols for key physical properties.

Boiling Point Determination (Distillation Method)

The boiling point of 1-chloro-4-pentylbenzene at reduced pressure (134°C at 22 mmHg) suggests it is a relatively non-volatile liquid at standard temperature and pressure.[1] The determination of boiling point under vacuum is crucial for compounds that may decompose at their atmospheric boiling point.

Protocol:

-

Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

-

Sample Preparation: Place a sample of the compound in the distillation flask along with boiling chips or a magnetic stirrer to ensure smooth boiling.

-

Vacuum Application: Connect the apparatus to a vacuum pump with a manometer to monitor the pressure. Evacuate the system to the desired pressure (e.g., 22 mmHg).

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Data Recording: Record the temperature at which the liquid boils and condenses on the thermometer bulb. This temperature is the boiling point at the recorded pressure. The system is self-validating as a stable temperature and pressure reading during distillation indicates a pure substance.

Caption: A streamlined workflow for determining boiling point under vacuum.

Density Measurement (Pycnometer Method)

Density is a fundamental property reflecting the mass of a substance per unit volume. The value of 0.994 g/cm³ for 1-chloro-4-pentylbenzene indicates it has a density very close to that of water.[1]

Protocol:

-

Pycnometer Calibration: Clean, dry, and weigh an empty pycnometer (a flask with a precise volume). Record this mass (m₁).

-

Fill with Water: Fill the pycnometer with deionized water of a known temperature and weigh it again (m₂). The volume of the pycnometer (V) can be calculated using the density of water at that temperature.

-

Sample Measurement: Empty and dry the pycnometer, then fill it with the sample liquid (1-chloro-4-pentylbenzene) at the same temperature and weigh it (m₃).

-

Calculation: The density (ρ) of the sample is calculated as: ρ = (m₃ - m₁) / V. This method is self-validating through the precise control of volume and temperature.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how light propagates through a substance and is an excellent indicator of purity.

Protocol:

-

Calibration: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Apply a few drops of the liquid sample onto the prism of the refractometer.

-

Measurement: Close the prism and adjust the instrument until the dividing line between the light and dark fields is sharp and centered.

-

Reading: Read the refractive index from the instrument's scale. The measurement should be performed at a constant, recorded temperature (e.g., 20°C).

Safety and Handling

Based on GHS classifications reported for 1-chloro-4-pentylbenzene, the compound should be handled with appropriate care.[2]

-

Hazards: It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All handling should be performed in a well-ventilated fume hood.

Conclusion

This guide has clarified the identity of "4-Chloropentylbenzene," focusing on the physical properties of the commercially relevant isomer, 1-chloro-4-pentylbenzene. By presenting both experimental and computed data, alongside the methodologies for their validation, this document provides a robust foundation for researchers. The distinct properties resulting from the specific placement of the chloro-substituent underscore the necessity of precise nomenclature in scientific endeavors.

References

-

PubChem. (4-Chloropentyl)benzene | C11H15Cl | CID 524359.[Link]

-

PubChem. 4-Chloropentylbenzene | C11H15Cl | CID 2757748.[Link]

-

Cheméo. Chemical Properties of Benzene, (4-chloropentyl).[Link]

-

PubChem. 1-Chloro-2-pentylbenzene | C11H15Cl | CID 19008351.[Link]

-

PubChem. 1-Chloro-3-pentylbenzene | C11H15Cl | CID 19007994.[Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 4-Chloropentylbenzene | C11H15Cl | CID 2757748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (4-Chloropentyl)benzene | C11H15Cl | CID 524359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Chloro-2-pentylbenzene | C11H15Cl | CID 19008351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Chloro-3-pentylbenzene | C11H15Cl | CID 19007994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzene, (4-chloropentyl) - Chemical & Physical Properties by Cheméo [chemeo.com]

A Comprehensive Technical Guide to the Safe Handling of 4-Chloropentylbenzene

This guide provides an in-depth analysis of the safety profile and handling requirements for 4-Chloropentylbenzene (CAS No: 79098-20-7). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet (SDS) to explain the causality behind safety protocols, ensuring a framework of self-validating laboratory practices. Given the limited specific toxicological data for this compound, this guide synthesizes information from authoritative databases and extrapolates potential hazards based on structurally related compounds, such as chlorobenzene, to provide a comprehensive safety profile.

Section 1: Chemical Identification and Physicochemical Properties